3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine
Description
Properties
Molecular Formula |
C5H4ClN5 |
|---|---|
Molecular Weight |
169.57 g/mol |
IUPAC Name |
3-chloro-2H-pyrazolo[4,3-d]pyrimidin-7-amine |
InChI |
InChI=1S/C5H4ClN5/c6-4-2-3(10-11-4)5(7)9-1-8-2/h1H,(H,10,11)(H2,7,8,9) |
InChI Key |
HJIPJIUZCLXSNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(NN=C2C(=N1)N)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Strategies for Core Structure Assembly
The pyrazolo[4,3-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions between pyrazole-amine derivatives and carbonyl-containing precursors. A prominent approach involves the fusion of 4-amino-1H-pyrazole-3-carboxamide 3 with urea under thermal conditions to yield 1H-pyrazolo[4,3-d]pyrimidine-4,6(5H,7H)-dione 4 . Subsequent chlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at reflux temperatures introduces chlorine at the 3-position, forming 4,6-dichloro-1H-pyrazolo[4,3-d]pyrimidine 5 .
Critical Reaction Parameters :
-
Temperature : 80–110°C for cyclization; 100–120°C for chlorination.
-
Solvent : Anhydrous toluene or dichloromethane for moisture-sensitive steps.
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | Urea, 100°C, 6 h | Dione 4 | 68 |
| 2 | POCl₃/PCl₅, 110°C, 4 h | Dichloro 5 | 72 |
Direct Amination and Chlorination of Pyrazolo[4,3-d]pyrimidine Intermediates
Selective amination at the 7-position is achieved via nucleophilic substitution of 4,6-dichloro intermediates. Stirring 5 with aqueous or alcoholic ammonia at 25–40°C affords 6-chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine 6 , which undergoes further chlorination using thionyl chloride (SOCl₂) or POCl₃ to install the 3-chloro substituent .
Mechanistic Insight :
-
Amination : NH₃ attacks the electron-deficient C7 position, displacing chloride.
-
Chlorination : SOCl₂ facilitates electrophilic substitution at C3 via a radical or ionic pathway .
Optimization Data :
-
Solvent : Ethanol for amination; dichloroethane for chlorination.
-
Time : 8–12 h for amination; 2–4 h for chlorination.
-
Purity : >95% after column chromatography (hexane/ethyl acetate) .
One-Pot Tandem Synthesis via Iminophosphorane Intermediates
A streamlined one-pot protocol leverages iminophosphorane chemistry to assemble the pyrazolo[4,3-d]pyrimidine core. Reacting 4-azido-1H-pyrazole-5-carboxamide 7 with triphenylphosphine generates an iminophosphorane intermediate, which undergoes cyclization with isocyanates to form the pyrimidinone ring . Subsequent chlorination with POCl₃ introduces the 3-chloro group, while amination is achieved via hydrolysis of a nitrile intermediate .
Advantages :
-
Atom Economy : Reduced purification steps.
-
Functional Group Tolerance : Compatible with aryl and alkyl substituents.
Representative Reaction Pathway :
Visible-Light–Mediated Photocatalytic Oxidation
Recent advances employ photoredox catalysis to construct the pyrazolo[4,3-d]pyrimidin-7-amine skeleton. Irradiating a mixture of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide 8 and aldehydes with 4CzIPN (a photocatalyst) under oxygen generates reactive oxygen species (ROS), facilitating oxidative cyclization . Post-synthetic chlorination using N-chlorosuccinimide (NCS) introduces the 3-chloro group.
Key Benefits :
-
Mild Conditions : Room temperature, ambient pressure.
-
Eco-Friendly : Avoids stoichiometric oxidants and transition metals.
Experimental Data :
-
Light Source : 450 nm LED.
-
Yield : 70–85% after 12 h irradiation.
-
Functionalization : Tolerates electron-withdrawing and donating groups on aldehydes .
Reductive Chlorination of Nitro Precursors
A patent-derived method utilizes reductive chlorination of 4-nitro-1H-pyrazolo[4,3-d]pyrimidin-7-amine 9 with hydrogen chloride (HCl) in the presence of palladium on carbon (Pd/C). This one-step protocol simultaneously reduces the nitro group to an amine and introduces chlorine at the 3-position .
Process Details :
-
Catalyst : 5% Pd/C, 50 psi H₂.
-
Solvent : Methanol/water (9:1).
Reaction Equation :
Comparative Analysis of Methodologies
The table below evaluates the efficiency, scalability, and practicality of each synthetic route:
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine with different functional groups at the 3-position .
Scientific Research Applications
3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Insights
- Chlorine vs. Methyl Substitution: The chloro group at C3 (as in the target compound) increases electrophilicity compared to methyl-substituted analogs (e.g., 3-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine), enhancing interactions with nucleophilic residues in biological targets .
N-Substituents :
- Biological Activity: Chloro derivatives (e.g., 6d1) exhibit potent antitumor activity in xenograft models, attributed to microtubule destabilization and β-III tubulin inhibition . Fluorophenyl-substituted analogs (e.g., 35d) show cytotoxicity via ROS generation and redox homeostasis disruption .
Biological Activity
3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a therapeutic agent targeting various biological pathways. This article provides a comprehensive overview of the biological activity associated with this compound, supported by recent research findings, case studies, and relevant data tables.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: 3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine
- Molecular Formula: C6H5ClN6
- Molecular Weight: 188.59 g/mol
- CAS Number: 143906-85-8
The compound features a pyrazolo-pyrimidine core structure, which is essential for its biological activity. The presence of chlorine at the 3-position and an amino group at the 7-position contributes to its interaction with various biological targets.
The biological activity of 3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. Research indicates that compounds with similar structures can act as inhibitors of key kinases, including those involved in cancer cell proliferation and survival.
Key Mechanisms:
- Kinase Inhibition: This compound may inhibit receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
- Antitumor Activity: By blocking signaling pathways that promote cell division and survival, it has shown potential as an anticancer agent.
Anticancer Properties
Recent studies have evaluated the anticancer potential of 3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine through various in vitro and in vivo assays.
These results indicate that the compound exhibits strong inhibitory effects on various cancer cell lines, particularly those expressing mutant forms of EGFR.
Case Studies
-
EGFR Inhibition Study:
A study focused on synthesizing new derivatives of pyrazolo[4,3-d]pyrimidines demonstrated that 3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine effectively inhibits both wild-type and mutant EGFR variants. The most promising derivative showed an IC50 value of 0.016 µM against EGFR WT, highlighting its potential as a targeted therapy for lung cancer patients harboring EGFR mutations. -
Antiviral Activity:
In another research effort, derivatives of pyrazolo[4,3-d]pyrimidines were tested for their antiviral properties against SARS-CoV-2. The results indicated that certain compounds within this class exhibited significant antiviral activity with IC50 values ranging from 1.2 to 2.34 µM against viral replication, suggesting a broader therapeutic application beyond oncology.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine. Modifications at various positions on the pyrazolo and pyrimidine rings can significantly influence its potency and selectivity toward different biological targets.
Key Findings:
- Substitution patterns on the pyrazole ring can enhance affinity for kinase targets.
- Electron-withdrawing groups at specific positions improve potency against cancer cell lines.
Q & A
What are the key synthetic routes for 3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis typically involves cyclization of 4-amino pyrazole intermediates with reagents like ammonium acetate and triethyl orthoacetate. A critical step is the use of phosphorous oxychloride under microwave irradiation to introduce the chloro substituent at the 3-position . Optimization of solvents (e.g., chloroform for nitro group introduction) and catalysts (e.g., Pd/C for hydrogenation) can enhance yield . Demethylation of methoxy-substituted intermediates with boron tribromide is used to generate hydroxylated derivatives .
Which analytical techniques are most effective for structural characterization of pyrazolo[4,3-d]pyrimidin-7-amine derivatives?
Basic Research Question
1H NMR is essential for confirming substituent positions, such as methoxy or aryl groups (e.g., δ 3.91 ppm for OMe in 4-amino intermediates) . X-ray crystallography provides definitive regioselectivity confirmation, as demonstrated for pyrazolo[1,5-a]pyrimidine analogs . Mass spectrometry and elemental analysis validate molecular formulas and purity .
What biological targets are associated with 3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine derivatives?
Basic Research Question
These compounds show affinity for adenosine receptors (e.g., A2A) and kinase enzymes due to their heterocyclic core . Anti-cancer activity is linked to interactions with cellular pathways regulating apoptosis, as seen in fluorophenyl- and chlorophenyl-substituted analogs . Specific binding studies using fluorescence polarization or surface plasmon resonance (SPR) are recommended for target validation .
How can regioselectivity challenges in pyrazolo-pyrimidine synthesis be addressed?
Advanced Research Question
Regioselectivity is influenced by reaction kinetics and steric effects. Microwave-assisted synthesis improves control over cyclization steps, favoring formation of the 1H-pyrazolo[4,3-d]pyrimidine core over alternative isomers . Substituent-directed strategies, such as using electron-withdrawing groups (e.g., nitro) at specific positions, can guide cyclization pathways .
What strategies resolve contradictory data in biological assays for this compound class?
Advanced Research Question
Contradictions in IC50 values or binding affinities may arise from impurities or solvent effects. Reproduce assays under standardized conditions (e.g., fixed DMSO concentrations). Use orthogonal analytical methods (e.g., HPLC-MS) to confirm compound integrity . For enzyme assays, validate target engagement via co-crystallization or competitive binding studies .
How do substituent modifications at the 2- and 5-positions affect biological activity?
Advanced Research Question
Aryl groups at the 2-position (e.g., 2-methoxyphenyl) enhance receptor binding through π-π stacking, while chloro or methyl groups at the 3-position improve metabolic stability . Fluorine substitution at the 5-position increases membrane permeability, as shown in fluorophenyl analogs . Structure-activity relationship (SAR) studies using systematic substituent scanning are critical .
What computational methods are suitable for predicting interactions with biological targets?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) models ligand-receptor interactions, particularly for adenosine A2A receptors . Density functional theory (DFT) calculates electronic properties influencing binding (e.g., HOMO-LUMO gaps). MD simulations assess stability of ligand-protein complexes over time . Validate predictions with mutagenesis studies on key binding residues .
How can synthetic byproducts be minimized during large-scale preparation?
Advanced Research Question
Optimize stoichiometry of cyclization reagents (e.g., triethyl orthoacetate) to reduce dimerization . Use flow chemistry for precise temperature control during nitro group reduction . Purification via preparative HPLC or silica gel chromatography removes regioisomeric byproducts .
What are the implications of solvent polarity on reaction intermediates?
Advanced Research Question
Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in SNAr reactions, while non-polar solvents (e.g., toluene) favor cyclization via entropy-driven pathways . Solvent choice also impacts crystallization efficiency; methanol is effective for growing X-ray-quality crystals .
How does protonation state influence the compound’s reactivity in aqueous media?
Advanced Research Question
The pyrimidine nitrogen’s pKa (~5–6) dictates protonation under physiological conditions, affecting solubility and membrane permeability . Adjust buffer pH during in vitro assays to mimic target environments (e.g., pH 7.4 for cytoplasmic kinases). Use logP calculations to predict partitioning behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
